Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
Description
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a Grignard reagent with the molecular formula C₇H₄F₃MgBr. Structurally, it consists of a benzene ring substituted with three fluorine atoms at positions 1, 2, and 4, a methyl group at position 5, and a magnesium-bromide group at the reactive site (typically position 3 or 6, depending on precursor bromine placement) . Grignard reagents of this type are pivotal in organic synthesis for introducing aryl groups into target molecules. The fluorine substituents impart electron-withdrawing effects, modulating reactivity, while the methyl group provides mild electron-donating character. This compound is typically prepared as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) at concentrations ranging from 0.3 M to 0.5 M, as seen in analogous reagents .
Properties
IUPAC Name |
magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMMIHDDGMYOL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2R) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Scientific Research Applications
Chemical Reactions
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can participate in several types of chemical reactions:
- Oxidation : Can yield fluorinated benzene derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction : Can be reduced to form partially or fully hydrogenated products using lithium aluminum hydride or hydrogen gas.
- Substitution : The bromide ion can be substituted with various nucleophiles (e.g., hydroxide, cyanide) to produce functionalized products.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Trifluoromethyl-substituted benzoic acids |
| Reduction | LiAlH4, H2 | Hydrogenated derivatives |
| Substitution | OH-, CN-, NH2R | Functionalized benzene derivatives |
Organic Synthesis
This compound is primarily used as a Grignard reagent in organic synthesis. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.
Research indicates potential biological activities attributed to this compound:
- Antifungal Properties : Compounds with trifluoromethyl groups often exhibit enhanced antifungal activity. The presence of the bromide ion may further enhance efficacy against fungal pathogens.
- Cellular Interaction : The trifluoromethyl group influences lipophilicity and electronic properties, potentially increasing the compound's ability to penetrate cellular membranes.
Antifungal Activity Assessment
A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi. The compound's structure contributed to its effectiveness by enhancing membrane permeability and disrupting cellular functions.
Grignard Reactions in Synthesis
In a synthetic application, the compound was utilized to create novel fluorinated compounds that displayed promising biological activities. The efficiency of the Grignard reaction facilitated the rapid development of these compounds for further testing.
Mechanism of Action
The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide with structurally related Grignard reagents:
Key Observations :
Electron Effects :
- Fluorine substituents reduce electron density at the aryl-Mg bond via inductive withdrawal, slowing nucleophilic attack. The user’s compound balances three fluorine atoms (EW) with one methyl group (ED), leading to intermediate reactivity .
- Comparatively, 3,4,5-trifluorophenylmagnesium bromide (all EW groups) exhibits lower reactivity, while 3-fluoro-4-methylphenylmagnesium bromide (single F, single CH₃) is more reactive .
Solubility and Stability :
- All listed compounds are THF-soluble, but higher fluorine content may slightly reduce solubility due to increased polarity. The methyl group in the user’s compound improves solubility relative to fully fluorinated analogs .
- Stability under inert conditions is comparable across Grignard reagents, though electron-deficient aryl groups (e.g., trifluorophenyl) may exhibit marginally longer shelf lives due to charge delocalization .
Synthetic Utility :
- The user’s compound enables the introduction of 1,2,4-trifluoro-5-methylphenyl groups into molecules, a motif relevant in medicinal chemistry (e.g., fluorinated drug candidates) .
- In contrast, 3,4,5-trifluorophenylmagnesium bromide is used to synthesize highly fluorinated aromatics for materials science, while simpler analogs like phenylmagnesium bromide are general-purpose arylating agents .
Biological Activity
The compound Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide can be represented as follows:
- Molecular Formula : C7H5BrF3Mg
- Molecular Weight : 254.3 g/mol
- IUPAC Name : Magnesium bromide (1,2,4-trifluorophenyl)methanide
This compound features a magnesium atom coordinated to a bromide ion and a trifluoromethyl-substituted aromatic ring, which contributes to its unique properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Grignard Reagent Formation : The compound can act as a Grignard reagent, facilitating nucleophilic substitution reactions. This property allows it to engage in various organic transformations that can lead to biologically active compounds .
- Antifungal Properties : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antifungal activity. The presence of the bromide ion may also contribute to the overall efficacy against fungal pathogens .
- Cellular Interaction : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate cellular membranes and interact with biological targets .
Case Studies
- Antifungal Activity Assessment :
- Grignard Reactions in Synthesis :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
